molecular formula C10H9NO6 B1595080 2-(4-Nitrophenyl)succinic acid CAS No. 21021-53-4

2-(4-Nitrophenyl)succinic acid

Cat. No. B1595080
CAS RN: 21021-53-4
M. Wt: 239.18 g/mol
InChI Key: HGBMGRXIQJGDDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of succinic acid has been studied extensively. One method involves the extraction and esterification of succinic acid using an aqueous two-phase system composed of ethanol and salts . The extracted succinic acid is then esterified with ethanol because its ester has different physico-chemical properties that aid in its purification .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)succinic acid is represented by the linear formula C10H9NO6 . More detailed structural information may be available in databases like PubChem and Sigma-Aldrich .


Chemical Reactions Analysis

Succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . This reaction has been used in the extraction and purification of succinic acid .


Physical And Chemical Properties Analysis

2-(4-Nitrophenyl)succinic acid is a yellow crystalline solid. It has a molecular weight of 251.18 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and Sigma-Aldrich .

Scientific Research Applications

Future Directions

The future directions for the use of succinic acid and its derivatives are vast. It has been considered as a renewable feedstock for chemical derivatives . Moreover, succinic acid has been selected as the first target chemical from an initial economic analysis performed by the National Renewable Energy Laboratory, USA .

properties

IUPAC Name

2-(4-nitrophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMGRXIQJGDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310348
Record name 4-Nitrophenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)succinic acid

CAS RN

21021-53-4
Record name 21021-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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